N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a benzothiazole moiety linked to a butoxybenzamide structure. Benzothiazoles typically contain both sulfur and nitrogen atoms in their ring structure, which contributes to their unique chemical properties and potential therapeutic applications. The molecular formula for N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide is with a molecular weight of approximately 326.4 g/mol .
This compound has been identified and characterized in various scientific studies, particularly in the fields of medicinal chemistry and pharmacology. It is classified as an organic compound and specifically falls under the category of amides, due to the presence of the amide functional group in its structure.
The synthesis of N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide typically involves a multi-step process that includes the condensation of 2-aminobenzothiazole with 4-butoxybenzoyl chloride. The reaction is usually performed in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic attack on the acyl chloride .
The molecular structure of N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide features a benzothiazole ring connected to a butoxy group via an amide bond. The arrangement of atoms can be visualized as follows:
The compound's structural data can be summarized as:
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide can undergo several chemical reactions:
The mechanism of action for N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide involves its interaction with specific biological targets, particularly enzymes involved in inflammatory pathways. It has been shown to inhibit cyclooxygenase enzymes, which play a critical role in the synthesis of pro-inflammatory mediators such as prostaglandins . This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions characterized by excessive inflammation.
The chemical properties include reactivity with various reagents under specific conditions, such as:
Relevant data includes:
N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide has several scientific uses:
The synthesis of N-(benzo[d]thiazol-5-yl)-4-butoxybenzamide hinges on convergent strategies that couple functionalized benzothiazole and benzamide precursors. A representative three-step pathway begins with the preparation of 4-butoxybenzoic acid through O-alkylation of p-hydroxybenzoic acid with 1-bromobutane under phase-transfer catalysis (K₂CO₃, DMF, 80°C), achieving >95% yield [4]. Parallel synthesis of benzo[d]thiazol-5-amine involves cyclization of 4-amino-2-thiocyanatoaniline in acidic ethanol (reflux, 4 h), yielding the heterocyclic core in 88% purity [5] [6]. The final amide coupling employs carbodiimide-mediated activation: 4-butoxybenzoic acid reacts with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane, followed by addition of benzo[d]thiazol-5-amine to furnish the target compound in 82% yield after recrystallization [7].
Table 1: Comparative Analysis of Coupling Reagents for Amide Bond Formation
Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Byproduct Removal |
---|---|---|---|---|
DCC/HOBt | CH₂Cl₂ | 25 | 82 | Challenging (DCU) |
CDI | THF | 70 | 78 | Simple (imidazole) |
HATU | DMF | 25 | 85 | Simple (urea) |
T3P® | EtOAc | 25 | 90 | Simple (phosphinate) |
Microwave-assisted coupling reduces reaction times from hours to minutes (15 min, 100°C) while maintaining yields at 80–85% [9]. Flow chemistry approaches demonstrate superior efficiency, where pre-activation of 4-butoxybenzoic acid with carbonyl diimidazole (CDI) in a PTFE reactor (residence time: 5 min), followed by continuous mixing with benzo[d]thiazol-5-amine, delivers 92% conversion at 50°C [9].
Regioselective modification of benzo[d]thiazol-5-amine is critical due to competing reactivity at N1, C2, C4, and C6 positions. Electrophilic bromination at C4 requires transient N-acetylation to block the amine: treatment with acetic anhydride (pyridine, 0°C), followed by bromine in glacial acetic acid (40°C), and deprotection (KOH/MeOH) yields 4-bromobenzo[d]thiazol-5-amine with 93% regioselectivity [5] [6]. Direct C6 iodination employs N-iodosuccinimide (NIS) in DMF at 25°C, leveraging the ortho-directing effect of the thiazole nitrogen to achieve 88% C6-selectivity [7].
N-Protection strategies impact subsequent coupling efficiency: while tert-butoxycarbonyl (Boc) groups enable high-yield amidation (92%), they require acidic deprotection (TFA), risking benzothiazole ring degradation. N-acetyl protection circumvents this but necessitates harsher amidation conditions (110°C), reducing yields to 75% [6]. For Suzuki-Miyaura functionalization, 4,6-dibrominated derivatives undergo sequential cross-coupling: selective C4 arylation with electron-deficient boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) precedes C6 coupling with alkyl-substituted partners, achieving orthogonal functionalization [2] [6].
Alkoxy chain length significantly modulates physicochemical and target-binding properties. Systematic evaluation of n-alkoxy chains (C₁–C₈) reveals nonlinear effects on bioactivity. Methyl-to-propoxy derivatives exhibit decreasing cellular permeability (log P: 3.1 → 2.7), while butoxy to hexoxy chains enhance membrane association (log P: 4.0 → 5.2) without compromising solubility (>50 μg/mL) [4] [7]. Butoxy derivatives uniquely balance lipophilicity (clog P = 4.2) and torsional flexibility, enabling optimal engagement with hydrophobic enzyme pockets in kinase targets [2].
Table 2: Alkoxy Chain Influence on Compound Properties
Alkoxy Group | clog P | Solubility (µg/mL) | Thermal Stability (°C) | Cytotoxicity IC₅₀ (μM)* |
---|---|---|---|---|
Methoxy | 3.1 | 110 | 198 | >50 |
Ethoxy | 3.5 | 98 | 205 | 42.5 |
Butoxy | 4.2 | 62 | 218 | 3.5 |
Hexoxy | 5.0 | 28 | 195 | 8.7 |
Octoxy | 6.1 | 9 | 182 | 12.4 |
*Against H1975 NSCLC cells* [2]
Branched alkoxy chains (e.g., isobutoxy) introduce steric hindrance, reducing target affinity (ΔIC₅₀: +7.3 μM) [4]. Ethylene glycol spacers (e.g., 2-(2-ethoxyethoxy)ethoxy) improve aqueous solubility (125 μg/mL) but diminish cellular uptake 3-fold [7]. Butoxy analogues consistently outperform shorter/longer chains in tumor growth inhibition (TGI: 65.3% at 50 mg/kg) due to balanced distribution and protein binding [6].
Traditional amidation routes generate stoichiometric waste (E-factors: 15–100), motivating sustainable protocols. Catalyst-free activation in 2-MeTHF—a biomass-derived solvent—enables direct coupling between 4-butoxybenzoyl saccharin and benzo[d]thiazol-5-amine at 60°C, yielding 94% product with minimal waste (E-factor = 3.2) [3]. Continuous-flow systems enhance efficiency: a packed-bed reactor with immobilized Candida antarctica lipase B (CAL-B) in supercritical CO₂ facilitates amidation (60°C, 100 bar), achieving 99% conversion and 50-fold reduced solvent consumption versus batch [9].
Mechanochemical ball-milling (stainless steel jars, 30 Hz) substitutes solvents entirely: equimolar mixtures of 4-butoxybenzoic acid, benzo[d]thiazol-5-amine, and T3P® reagent react within 15 min, delivering 96% isolated yield [3] [9]. Photochemical activation using [Ir(ppy)₃] under blue LEDs generates acyl radicals from aldehydes, enabling decarboxylative amidation with N-hydroxyphthalimide esters at ambient temperature (yield: 88%, E-factor = 5.1) [9].
Table 3: Sustainability Metrics for Amidation Methods
Method | Solvent | Temp (°C) | Time | E-Factor | PMI* |
---|---|---|---|---|---|
DCC/HOBt (batch) | CH₂Cl₂ | 25 | 12 h | 48.7 | 86.2 |
Saccharin Activation | 2-MeTHF | 60 | 1 h | 3.2 | 5.1 |
Enzymatic (flow) | scCO₂ | 60 | 20 min | 1.8 | 3.0 |
Mechanochemical (T3P®) | Solvent-free | 25 | 15 min | 2.1 | 1.5 |
Photochemical | EtOAc | 25 | 2 h | 5.1 | 8.3 |
*Process Mass Intensity*
Microwave–flow hybrids (SiC chip reactors) reduce reaction times to <5 min through rapid dielectric heating, while electrochemical methods enable oxidative amidation of alcohols, eliminating pre-activation steps [9]. Life-cycle analysis confirms that flow and mechanochemical routes reduce cumulative energy demand by 65–80% versus batch methods [3] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9